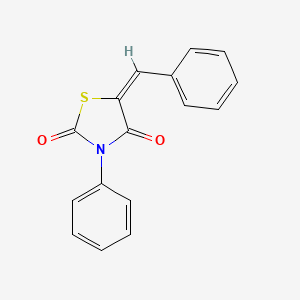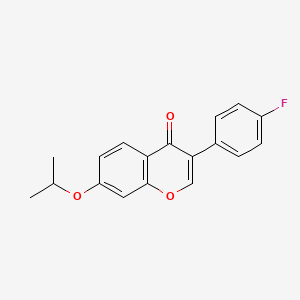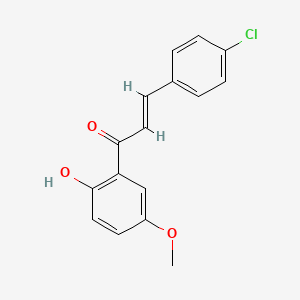
Diethyl propanamidopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl propanamidopropanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless, oily liquid with a mild odor and is soluble in most organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl propanamidopropanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Malonic acid+2EthanolH2SO4Diethyl propanamidopropanedioate+Water
The reaction mixture is heated under reflux, and the water formed is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water and the use of excess ethanol to ensure complete conversion of malonic acid.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl propanamidopropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, it can undergo decarboxylation to form acetic acid and ethanol.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base, and alkyl halides serve as the alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Diethyl propanamidopropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of various drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl propanamidopropanedioate in chemical reactions involves the formation of enolate ions. The compound’s alpha-hydrogens are relatively acidic due to the presence of two electron-withdrawing ester groups. When treated with a strong base, the alpha-hydrogens are deprotonated to form enolate ions, which can then participate in nucleophilic substitution or addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another name for diethyl propanamidopropanedioate, commonly used in similar reactions.
Ethyl acetoacetate: A similar compound used in the synthesis of various organic compounds.
Malonic acid: The parent compound of this compound, used in similar synthetic applications.
Uniqueness
This compound is unique due to its dual ester functionality, which makes it highly reactive and versatile in organic synthesis. Its ability to form enolate ions readily allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
88744-16-5 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
diethyl 2-(propanoylamino)propanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-7(12)11-8(9(13)15-5-2)10(14)16-6-3/h8H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
FDEDTSWJULBKKT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)

![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)
![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)




